molecular formula C13H14O B2675847 Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone CAS No. 2375250-77-2

Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone

Cat. No.: B2675847
CAS No.: 2375250-77-2
M. Wt: 186.254
InChI Key: RSKICNNXXYMZDG-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone is a compound characterized by its unique cyclopropane ring structure

Safety and Hazards

The compound is associated with several hazard statements: H315, H319, and H335 . These codes correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into more oxidized forms.

    Reduction: Reducing agents can be used to convert the compound into less oxidized forms.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropyl alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone is unique due to its specific stereochemistry and the presence of both cyclopropane and phenyl groups. This combination imparts distinct chemical and biological properties that are not observed in simpler cyclopropane derivatives .

Properties

IUPAC Name

cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-13(10-6-7-10)12-8-11(12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKICNNXXYMZDG-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)[C@@H]2C[C@H]2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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